molecular formula C16H4Br2O4 B11929157 2,7-Dibromopyrene-4,5,9,10-tetraone

2,7-Dibromopyrene-4,5,9,10-tetraone

Cat. No.: B11929157
M. Wt: 420.01 g/mol
InChI Key: DGCHASONLNGOCL-UHFFFAOYSA-N
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Description

2,7-Dibromopyrene-4,5,9,10-tetraone is an organic compound with the molecular formula C16H4Br2O4 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms at the 2 and 7 positions and carbonyl groups at the 4, 5, 9, and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromopyrene-4,5,9,10-tetraone typically involves the bromination of pyrene followed by oxidation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The bromination reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The resulting dibromopyrene is then subjected to oxidation using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce the carbonyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromopyrene-4,5,9,10-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Dibromopyrene-4,5,9,10-tetraone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dibromopyrene-4,5,9,10-tetraone involves its interaction with molecular targets through its bromine and carbonyl functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking. The compound’s ability to participate in redox reactions also plays a role in its mechanism of action, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diiodopyrene-4,5,9,10-tetraone
  • 2,7-Dichloropyrene-4,5,9,10-tetraone
  • 2,7-Difluoropyrene-4,5,9,10-tetraone

Uniqueness

2,7-Dibromopyrene-4,5,9,10-tetraone is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated derivatives. This uniqueness makes it particularly useful in the synthesis of conjugated materials and in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C16H4Br2O4

Molecular Weight

420.01 g/mol

IUPAC Name

2,7-dibromopyrene-4,5,9,10-tetrone

InChI

InChI=1S/C16H4Br2O4/c17-5-1-7-11-8(2-5)15(21)16(22)10-4-6(18)3-9(12(10)11)14(20)13(7)19/h1-4H

InChI Key

DGCHASONLNGOCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C3=C1C(=O)C(=O)C4=C3C(=CC(=C4)Br)C(=O)C2=O)Br

Origin of Product

United States

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